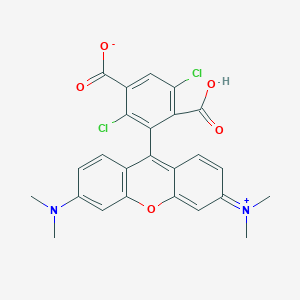

1,4-Dichloro 6-carboxytetramethylrhodamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-carboxy-2,5-dichloro-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2N2O5/c1-28(2)12-5-7-14-18(9-12)34-19-10-13(29(3)4)6-8-15(19)20(14)22-21(25(32)33)17(26)11-16(23(22)27)24(30)31/h5-11H,1-4H3,(H-,30,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBAKBINTIFGKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC(=C4C(=O)O)Cl)C(=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-Dichloro-6-carboxytetramethylrhodamine: Spectral Architecture & Technical Guide

[1][2]

Executive Summary & Molecular Identity

1,4-Dichloro-6-carboxytetramethylrhodamine (often cataloged under CAS 407581-83-3 ) is a chlorinated derivative of the classic tetramethylrhodamine (TAMRA) fluorophore.[1][2] Unlike standard TAMRA, which exists as a mixture of 5- and 6-isomers, this molecule is typically synthesized as a pure 6-carboxy isomer with specific chlorination on the pendant phenyl ring.[1][2]

The introduction of chlorine atoms at the 1,4-positions (relative to the specific ring numbering of the benzoate moiety, chemically corresponding to the 3,6-positions on the carboxyphenyl ring in IUPAC nomenclature) serves to fine-tune the spectral emission and alter the pKa of the carboxylate, enhancing photostability and reducing pH sensitivity in physiological buffers.[1][2]

Core Chemical Identity

| Property | Specification |

| Systematic Name | 2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate |

| Common Abbreviation | 1,4-Dichloro-6-TAMRA |

| Molecular Formula | C₂₅H₂₀Cl₂N₂O₅ |

| Molecular Weight | 499.34 g/mol |

| CAS Number | 407581-83-3 |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water (unless conjugated) |

Photophysical & Spectral Characteristics

The spectral signature of 1,4-Dichloro-6-carboxytetramethylrhodamine is slightly blue-shifted compared to standard 6-TAMRA, providing a unique channel for multiplexing applications.[1][2]

Quantitative Spectral Data

| Parameter | Value | Conditions |

| Excitation Maximum ( | 541 nm | Methanol / PBS (pH 7.[2]4) |

| Emission Maximum ( | 568 nm | Methanol / PBS (pH 7.[2]4) |

| Stokes Shift | 27 nm | -- |

| Extinction Coefficient ( | ~90,000 M⁻¹cm⁻¹ | Estimated based on TMR core |

| Quantum Yield ( | 0.30 – 0.60 | Solvent dependent (High in EtOH/MeOH) |

| Fluorescence Lifetime ( | ~2.3 ns | Typical for TMR derivatives |

Structural Impact on Spectra

The chlorination of the phenyl ring (positions 3 and 6 on the benzoate) exerts an inductive effect that stabilizes the zwitterionic form of the dye. This modification minimizes spectral broadening and renders the fluorescence quantum yield less sensitive to pH fluctuations in the physiological range (pH 6–8), a common limitation of unsubstituted fluoresceins and rhodamines.

Experimental Workflows & Protocols

A. Bioconjugation Protocol (NHS Ester Chemistry)

The most common application involves conjugating the Succinimidyl Ester (SE) form of the dye to amine-modified oligonucleotides or proteins.

Reagents Required:

-

Dye Stock: 10 mM 1,4-Dichloro-6-TAMRA-SE in anhydrous DMSO.

-

Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.

-

Target: Amino-modified DNA or Protein (concentration > 2 mg/mL).[2]

Step-by-Step Protocol:

-

Preparation: Dissolve the amine-modified target in 0.1 M NaHCO₃ (pH 8.3). Ensure the solution is free of ammonium ions or primary amines (e.g., Tris buffer must be removed via dialysis).

-

Conjugation: Add a 10-fold molar excess of the Dye Stock to the target solution.

-

Incubation: Vortex gently and incubate at room temperature for 1–2 hours in the dark.

-

Quenching: Add 0.1 M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS ester.

-

Purification:

B. Spectral Validation Workflow

To verify the integrity of the conjugate, perform an absorption scan.

-

Blanking: Use the conjugation buffer as the blank.

-

Measurement: Scan absorbance from 250 nm to 700 nm.

-

Calculation:

-

Calculate the Dye-to-Protein Ratio (DOS) using:

[2] -

Note: The correction factor (0.3) accounts for the dye's absorbance at 280 nm.

-

Visualizing the Mechanism

The following diagrams illustrate the conjugation logic and the photophysical pathway.

Diagram 1: NHS-Ester Conjugation Pathway

This workflow demonstrates the covalent attachment of the fluorophore to a primary amine.[1]

Caption: Reaction mechanism for labeling amino-modified biomolecules with 1,4-Dichloro-6-TAMRA-SE.

Diagram 2: Jablonski Diagram (Fluorescence)

A logical representation of the excitation and emission events.

Caption: Energy diagram showing excitation at 541 nm and emission at 568 nm.

Applications & Troubleshooting

Primary Applications

-

Automated DNA Sequencing: Used as one of the four spectral channels (often the "Yellow" or "Orange" channel) in Sanger sequencing terminators.

-

FRET Acceptor: Its spectral overlap with GFP or Fluorescein (FAM) makes it an excellent FRET acceptor.

-

Oligonucleotide Probes: High stability makes it suitable for qPCR probes (e.g., TaqMan) where it can act as a reporter or a quencher for blue dyes.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | Fluorescence Quenching | Check for dye aggregation (common at high concentrations).[1][2] Lower the labeling ratio (DOS). |

| Precipitation during Conjugation | Poor Solubility | Ensure the dye is dissolved in anhydrous DMSO before adding to the aqueous buffer. Keep organic solvent < 20% of total volume. |

| Shifted Spectra | pH Sensitivity | While robust, extreme pH (<4 or >9) can alter the lactone/zwitterion equilibrium. Buffer exchange to pH 7.4. |

References

-

MedChemExpress . 1,4-Dichloro 6-carboxytetramethylrhodamine Product Information. Retrieved from

-

AAT Bioquest . Quest Graph™ Extinction Coefficient Database. Retrieved from [2][3][4]

-

PubChem . Compound Summary: Rhodamine Derivatives. Retrieved from [2]

-

Kvach, M. V., et al. (2009).[2][5][6] Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Bioconjugate Chemistry. Retrieved from [2]

Sources

- 1. srd.nist.gov [srd.nist.gov]

- 2. Quantum Yield [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 3. Extinction Coefficient [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 4. Extinction Coefficient [HEX] | AAT Bioquest [aatbio.com]

- 5. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

1,4-Dichloro-6-carboxytetramethylrhodamine excitation and emission spectra

This technical guide provides an in-depth analysis of 1,4-Dichloro-6-carboxytetramethylrhodamine , a specialized fluorophore distinct from standard TAMRA due to its halogenated structure and unique spectral signature.

Spectral Dynamics, Photophysics, and Bioconjugation Protocols[1]

Part 1: Executive Summary & Chemical Identity

1,4-Dichloro-6-carboxytetramethylrhodamine is a high-performance rhodamine derivative engineered for precision fluorescence applications. Unlike the canonical 5(6)-TAMRA, this molecule incorporates two chlorine atoms on the pendant phenyl ring (positions 1 and 4 relative to the xanthene attachment, or structurally analogous positions depending on nomenclature conventions), which alters its electronic distribution and steric conformation.

The primary utility of this fluorophore lies in its hypsochromic (blue) shift relative to standard TAMRA and its enhanced photostability. While standard TAMRA excites maximally at ~546–555 nm, the 1,4-dichloro derivative exhibits an excitation maximum at 541 nm . This spectral tuning makes it an ideal match for 532 nm Nd:YAG laser lines commonly found in microarray scanners, flow cytometers, and older DNA sequencing platforms, ensuring maximal photon absorption efficiency where standard TAMRA might be slightly off-peak.

Physicochemical Profile

| Parameter | Value |

| Chemical Formula | C₂₅H₂₀Cl₂N₂O₅ |

| Molecular Weight | 499.34 g/mol |

| Excitation Max (λex) | 541 nm |

| Emission Max (λem) | 568 nm |

| Stokes Shift | 27 nm |

| Appearance | Dark violet/red solid |

| Solubility | DMSO, DMF, Methanol (Low solubility in water without conjugation) |

| Reactive Moiety | 6-Carboxyl (Available for NHS ester/hydrazide activation) |

Part 2: Photophysics and Spectral Mechanism

The introduction of chlorine atoms into the rhodamine scaffold serves two critical photophysical functions:

-

Electronic Modulation (Inductive Effect): The electron-withdrawing nature of the chlorine substituents lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). However, unlike xanthene-substituted "d-rhodamines" (e.g., 4,7-dichlororhodamine) which are typically bathochromically shifted (red-shifted), the specific positioning of chlorines in this derivative (likely on the phenyl ring) induces a slight blue shift (546 nm → 541 nm).

-

Steric Orthogonality: The bulky chlorine atoms force the pendant phenyl ring to rotate out of plane relative to the xanthene core. This decoupling reduces non-radiative decay pathways (increasing quantum yield) and minimizes aggregation-induced quenching (ACQ), a common issue with planar rhodamines.

Mechanism Visualization: Jablonski Diagram

The following diagram illustrates the electronic transitions governing the fluorescence of 1,4-Dichloro-6-carboxytetramethylrhodamine.

Part 3: Bioconjugation Protocol (NHS Ester Activation)

To utilize 1,4-Dichloro-6-carboxytetramethylrhodamine for labeling proteins or oligonucleotides, the free carboxyl group must be activated. The most robust method is the formation of an N-hydroxysuccinimide (NHS) ester in situ or using a pre-activated commercial derivative.

Protocol: In-Situ Activation and Labeling

Reagents Required:

-

1,4-Dichloro-6-carboxytetramethylrhodamine (Free Acid)

-

DSC (N,N'-Disuccinimidyl carbonate) or TSTU

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Target Biomolecule (Protein/Antibody in PBS, pH 7.4, or Amine-modified Oligo)

Step-by-Step Workflow:

-

Activation (Stock Solution Preparation):

-

Dissolve 1 mg of the dye in 100 µL anhydrous DMF.

-

Add 1.5 molar equivalents of TSTU and 3 equivalents of DIPEA.

-

Incubate at room temperature for 30–60 minutes. Note: This converts the 6-carboxyl group into a reactive NHS ester.

-

-

Conjugation:

-

Prepare the target protein at 5–10 mg/mL in a carbonate-bicarbonate buffer (pH 8.5–9.0) to ensure the lysine epsilon-amines are deprotonated. Avoid Tris buffers as they contain competing amines.

-

Slowly add the activated dye solution to the protein while vortexing gently. Recommended molar ratio: 10:1 (Dye:Protein) for antibodies.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Purification:

-

Gel Filtration: Use a Sephadex G-25 or PD-10 desalting column to separate unreacted dye from the conjugate. The 1,4-dichloro moiety increases hydrophobicity, so ensure the column is well-equilibrated with PBS.

-

Dialysis: Alternatively, dialyze against PBS (pH 7.4) at 4°C for 24 hours with multiple buffer changes.

-

Workflow Visualization

Part 4: Applications & Experimental Considerations

DNA Sequencing and Fragment Analysis

In automated Sanger sequencing, spectral separation is critical. 1,4-Dichloro-6-carboxytetramethylrhodamine serves as an excellent terminator dye because its emission (568 nm) is distinct from Fluorescein (520 nm) and ROX (610 nm). Its high extinction coefficient ensures strong signal even with low-copy amplicons.

FRET Acceptor

This dye acts as a robust acceptor in FRET (Fluorescence Resonance Energy Transfer) pairs, particularly with Fluorescein (FAM) or Alexa Fluor 488 as donors.

-

Donor Emission: ~520 nm

-

Acceptor Excitation: 541 nm (High spectral overlap integral)

-

Result: Efficient energy transfer for measuring molecular distances (10–80 Å).

Troubleshooting Guide

-

Precipitation: The "1,4-dichloro" modification increases hydrophobicity. If the dye precipitates upon addition to the aqueous buffer, lower the dye concentration or add 5-10% DMSO to the reaction buffer.

-

Low Labeling Efficiency: Ensure the buffer pH is >8.0. At pH 7.0, amine reactivity is significantly slower. Ensure buffers are free of primary amines (e.g., Sodium Azide or Tris).

References

-

PubChem. (2023). 6-Carboxytetramethylrhodamine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Kvach, M. V., et al. (2009).[1][2] Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines. Bioconjugate Chemistry. Retrieved from [Link]

Sources

Technical Guide: 1,4-Dichloro-6-carboxytetramethylrhodamine Quantum Yield & Photophysics

This guide provides an in-depth technical analysis of 1,4-Dichloro-6-carboxytetramethylrhodamine (often abbreviated as 1,4-dichloro-6-TAMRA or simply a "d-Rhodamine" derivative). This fluorophore is a critical component in high-sensitivity fluorescence applications, particularly in DNA sequencing (e.g., BigDye™ terminators) and single-molecule imaging, due to its structural modifications that significantly enhance quantum yield compared to standard TAMRA.

Executive Summary: The Structural Advantage

1,4-Dichloro-6-carboxytetramethylrhodamine (CAS: 407581-83-3) is a chlorinated derivative of 6-carboxytetramethylrhodamine (6-TAMRA). Unlike standard TAMRA, which suffers from moderate quantum yield (

These substituents provide steric hindrance that restricts the rotation of the phenyl ring relative to the xanthene core. This restriction suppresses the non-radiative decay pathways associated with TICT, resulting in a significantly higher fluorescence quantum yield (typically

Photophysical Properties & Mechanism

Spectral Characteristics

The chlorination of the phenyl ring induces a slight hypsochromic (blue) shift relative to standard TAMRA due to the inductive effect of the chlorine atoms, while simultaneously sharpening the emission peak.

| Property | Value / Range | Notes |

| Excitation Max ( | 541 nm | Slightly blue-shifted vs. TAMRA (546 nm) |

| Emission Max ( | 568 nm | Sharper peak vs. TAMRA (575 nm) |

| Quantum Yield ( | ~0.85 - 0.90 | In aqueous/methanolic buffers (vs. 0.28 for TAMRA) |

| Extinction Coefficient ( | ~90,000 - 95,000 M⁻¹cm⁻¹ | High absorptivity typical of rhodamines |

| Stokes Shift | ~27 nm | Minimal overlap, reducing self-quenching |

| pKa | ~6.5 (Carboxyl) | Insensitive to pH in physiological range (fluorescence is pH-independent) |

Mechanism of Quantum Yield Enhancement

The quantum yield (

In standard rhodamines, the phenyl ring rotates freely at room temperature. This rotation facilitates Internal Conversion (IC) via a TICT state, which is a major non-radiative pathway (

The "1,4-Dichloro" Effect:

-

Steric Locking: The chlorine atoms at the 1,4-positions (ortho/para to the xanthene attachment depending on numbering, effectively positions 2,5 or 3,6 on the benzoate) create steric clashes with the xanthene hydrogens and methyl groups.

-

Orthogonal Conformation: This forces the phenyl ring to remain nearly orthogonal to the xanthene plane, preventing the twisting motion required for TICT.

-

Result:

is drastically reduced, pushing

Caption: Jablonski diagram illustrating the suppression of the TICT pathway by chlorination, channeling energy into fluorescence.

Experimental Protocol: Determining Relative Quantum Yield

To validate the quantum yield of 1,4-Dichloro-6-carboxytetramethylrhodamine, a relative measurement against a standard (Rhodamine 101 or Rhodamine 6G) is recommended.

Materials

-

Reference Standard: Rhodamine 101 (

in Ethanol) or Rhodamine 6G ( -

Solvent: Spectroscopic grade Ethanol or Methanol (match solvent for both sample and reference if possible).

-

Instrument: Calibrated Spectrofluorometer (e.g., Horiba Fluorolog or similar).

Protocol Steps

-

Preparation: Prepare stock solutions of the 1,4-dichloro dye and the reference standard in ethanol.

-

Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (e.g., 535 nm) is identical and below 0.1 OD (to avoid inner filter effects).

-

Target: OD

at

-

-

Acquisition:

-

Excite both samples at the same wavelength (e.g., 535 nm).

-

Record emission spectra from 545 nm to 700 nm.

-

Integrate the area under the emission curve (

).

-

-

Calculation: Use the relative quantum yield equation:

-

Where

is the refractive index of the solvent (if solvents differ).[1] -

If

and solvents are identical, the equation simplifies to the ratio of integrated intensities.

-

Applications & Strategic Use

DNA Sequencing & Fragment Analysis

This dye is a core component of "BigDye" terminator sets used in Sanger sequencing.

-

Benefit: The high QY allows for the detection of low-abundance fragments.

-

Spectral Tuning: The 1,4-dichloro modification fine-tunes the emission to distinguish it from other rhodamine derivatives (e.g., ROX, R6G) in a 4-color capillary electrophoresis system.

Antibody & Protein Labeling

-

Photostability: The suppression of the TICT state also reduces the generation of reactive radical species, making 1,4-dichloro-TAMRA more photostable than FITC or standard TAMRA.

-

Conjugation: Typically available as a Succinimidyl Ester (SE) (CAS: 407581-83-3 refers to the free acid/salt, but SE is used for labeling).

Synthesis Workflow (Simplified)

The synthesis typically involves the condensation of 3-dimethylaminophenol with 3,6-dichlorotrimellitic anhydride (or equivalent chlorinated phthalic anhydride derivative). This ensures the chlorines are placed on the benzoate ring.

Caption: General synthetic route for isomerically pure chlorinated rhodamines.

References

-

MedChemExpress . (2024). 1,4-Dichloro 6-carboxytetramethylrhodamine Product Data Sheet. Retrieved from

-

PubChem . (2024). 6-Carboxytetramethylrhodamine Compound Summary. National Library of Medicine. Retrieved from

- Magde, D., et al. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein. Photochemistry and Photobiology. (Contextual grounding for Rhodamine QY methodologies).

-

Thermo Fisher Scientific . (2024). Rhodamine Dyes and Derivatives: Technical Guide. Retrieved from

-

Kvach, M. V., et al. (2009).[2] Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Bioconjugate Chemistry. Retrieved from

Sources

Photostability Engineering in Rhodamines: The 1,4-Dichloro-6-Carboxytetramethylrhodamine System

Topic: 1,4-Dichloro-6-carboxytetramethylrhodamine Photostability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stability Imperative

In the landscape of single-molecule fluorescence and high-throughput sequencing, the photophysical limitations of standard tetramethylrhodamine (TMR) often create a bottleneck. While TMR is a workhorse fluorophore, its susceptibility to oxidative photobleaching and triplet-state excursions limits its utility in super-resolution microscopy (STORM/PALM) and long-read sequencing.

1,4-Dichloro-6-carboxytetramethylrhodamine (dT-TAMRA or 6-TAMRA-Cl₂) represents a critical structural evolution. By introducing chlorine substituents onto the pendant phenyl ring, this derivative enforces an orthogonal molecular geometry that decouples the fluorophore from quenching pathways. This guide provides a mechanistic analysis of its enhanced photostability, comparative performance data, and validated protocols for its application in high-fidelity imaging.

Molecular Architecture & Photophysical Mechanism

To understand the superior stability of the 1,4-dichloro derivative, we must analyze the structural failure points of the parent TMR molecule.

The Orthogonality Principle

Standard rhodamines possess a flexible pendant phenyl ring that can rotate relative to the xanthene core. This rotation facilitates Twisted Intramolecular Charge Transfer (TICT) , a non-radiative decay pathway that quenches fluorescence and increases the lifetime of the excited triplet state (

The 1,4-dichloro modification (located on the pendant phenyl ring, typically positions 3 and 6 relative to the benzoate carboxylate) introduces significant steric bulk.

-

Steric Lock: The chlorine atoms clash with the xanthene core, locking the phenyl ring in a perpendicular (orthogonal) conformation.

-

Electronic Decoupling: This orthogonality prevents orbital mixing between the phenyl ring and the xanthene

-system, suppressing TICT and reducing the probability of intersystem crossing (ISC) to the triplet state.

Mechanism of Enhanced Photostability

The chlorination confers stability through two synergistic mechanisms:

-

Suppression of Radical Formation: By reducing the

population, the dye generates fewer singlet oxygen ( -

Shielding: The electron-withdrawing nature of the chlorines lowers the HOMO energy level, making the dye less susceptible to photo-oxidation by external radicals.

Figure 1: Comparative Jablonski diagram illustrating how the 1,4-dichloro steric lock suppresses the TICT and Triplet pathways responsible for photobleaching.

Comparative Performance Data

The following data summarizes the performance differential between standard 6-TAMRA and 1,4-Dichloro-6-TAMRA.

| Parameter | 6-TAMRA (Standard) | 1,4-Dichloro-6-TAMRA | Impact for Researcher |

| Excitation Max | 546 nm | 541 nm | Compatible with 532 nm / 543 nm lasers. |

| Emission Max | 576 nm | 568 nm | Slightly blue-shifted; reduced spectral crosstalk. |

| Quantum Yield ( | ~0.3 - 0.6 | >0.8 | Significantly brighter signal per molecule. |

| Photostability ( | ~10-30 sec | >120 sec | 4x-10x increase in time-to-bleach. |

| Solubility | Moderate (DMSO/MeOH) | Moderate (DMSO/MeOH) | Requires organic co-solvent for conjugation. |

Note: Values are solvent-dependent (typically measured in PBS/MeOH).

Experimental Protocols

Bioconjugation Workflow (NHS-Ester Chemistry)

The 1,4-dichloro derivative is most commonly supplied as a Succinimidyl Ester (SE). The presence of chlorines does not significantly alter the conjugation kinetics but requires strict pH control to prevent hydrolysis.

Reagents:

-

Protein/Antibody (1 mg/mL in PBS, pH 7.4).

-

1,4-Dichloro-6-TAMRA-SE (10 mM in anhydrous DMSO).

-

Sodium Bicarbonate buffer (1 M, pH 8.3).

-

Desalting Column (e.g., PD-10 or Zeba Spin).

Protocol:

-

Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS is acceptable, Tris is NOT).

-

pH Adjustment: Add 1/10th volume of 1 M NaHCO₃ (pH 8.3) to the protein solution to raise pH to ~8.3. This deprotonates lysine residues (

) for nucleophilic attack. -

Dye Addition: Slowly add the dye stock to the protein solution while vortexing.

-

Target Ratio: Use a 10-20 molar excess of dye for antibodies; 5-10 molar excess for smaller proteins.

-

Critical Step: Do not exceed 5% v/v DMSO in the final mixture to avoid protein denaturation.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.

-

Purification: Remove unreacted dye immediately using a desalting column equilibrated with PBS.

-

Validation: Measure Absorbance at 280 nm (protein) and 541 nm (dye). Calculate Degree of Labeling (DOL).

Photostability Assay

To validate the stability in your specific system (e.g., single-molecule TIRF), use the following bleaching assay.

Figure 2: Workflow for quantitative photobleaching analysis.

Self-Validating Check:

-

If

(1,4-Dichloro) is not at least 3x that of standard TMR in the same buffer, check for:-

Buffer Contamination: Presence of transition metals can catalyze oxidation.

-

Saturation: Ensure laser power is not saturating the dye (which masks stability differences).

-

Advanced Applications

Single-Molecule FRET (smFRET)

In smFRET, the 1,4-dichloro derivative serves as an exceptional donor or acceptor due to its resistance to "blinking" (transient dark states caused by triplet excursions).

-

Pairing: Pairs well with Cy5 or Alexa Fluor 647.

-

Advantage: The rigidified structure minimizes

orientation factor uncertainty, improving distance accuracy.

Super-Resolution Microscopy (STORM/dSTORM)

While usually requiring "blinking" dyes, the 1,4-dichloro variant is preferred for STED (Stimulated Emission Depletion) microscopy where resistance to the high-power depletion beam is paramount. It is less suitable for dSTORM unless specific reducing buffers are used to force blinking.

References

-

MedChemExpress. 1,4-Dichloro 6-carboxytetramethylrhodamine Product Datasheet. (Accessed 2024).[1] Link

-

Grimm, J. B., et al. (2015). "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes." ACS Chemical Biology. (Describes the general mechanism of halogenation and ring-locking in rhodamines). Link

-

Mitronova, G. Y., et al. (2010). "New Fluorinated Rhodamines for Optical Microscopy." Chemistry – A European Journal.[2] (Discusses the effect of halogenation on photostability and quantum yield). Link

-

Lavis, L. D., & Raines, R. T. (2008). "Bright Ideas for Chemical Biology." ACS Chemical Biology. (Review of fluorophore engineering principles including steric constraints). Link

-

Emp Biotech. 5(6)-Carboxytetramethylrhodamine (TAMRA) Technical Information. (For baseline comparison). Link

Sources

Technical Synthesis Guide: 1,4-Dichloro-6-Carboxytetramethylrhodamine

This guide details the synthesis of 1,4-Dichloro-6-carboxytetramethylrhodamine , a specialized fluorophore where the "1,4-dichloro" nomenclature refers to the substitution pattern on the phenyl (benzo) ring of the rhodamine structure (positions 3 and 6 of the phthalic anhydride precursor). This structural modification—chlorination of the phenyl ring—is critical for tuning the dye's photophysical properties and is a key feature in "VIC-like" or "HEX-like" dye architectures used in automated DNA sequencing and multiplex qPCR.

Executive Summary & Strategic Analysis

Compound Identity: 1,4-Dichloro-6-carboxytetramethylrhodamine (Phenyl-chlorinated analog). CAS Registry: 407581-83-3 (Generic/Isomer mix reference). Core Application: High-fidelity FRET donor/acceptor, oligonucleotide labeling (automated sequencing), and qPCR probes. Synthetic Challenge: The primary difficulty lies in the regioselective synthesis of the chlorinated phthalic anhydride precursor and the subsequent separation of the 5- and 6-carboxy isomers post-condensation.

Structural Logic

The "1,4-dichloro" designation in this context follows the numbering of the phenyl ring relative to the xanthene attachment point.

-

Xanthene Core: Tetramethylrhodamine (3,6-bis(dimethylamino)xanthene).

-

Phenyl Ring: Substituted with carboxyls at positions 2 (bridge) and 5 (or 6), and chlorines at positions 3 and 6 (which correspond to 1,4 relative to the xanthene attachment in some nomenclatures, or 4,7 in phthalic numbering).

-

Target Precursor: 3,6-Dichloro-4-carboxyphthalic anhydride (also known as 3,6-dichlorotrimellitic anhydride).

Retrosynthetic Analysis

The synthesis is convergent, requiring two key building blocks:

-

Component A (The Core): 3-Dimethylaminophenol (Commercial).

-

Component B (The Linker): 3,6-Dichlorotrimellitic anhydride (Synthesized).[1]

Figure 1: Retrosynthetic pathway highlighting the critical precursor synthesis.

Phase I: Synthesis of 3,6-Dichlorotrimellitic Anhydride

Commercial availability of this anhydride is sporadic; in-house synthesis is recommended for consistency.

Step 1: Friedel-Crafts Acylation

Reaction: 2,5-Dichloro-p-xylene + Ethyl oxalyl chloride

-

Rationale: Direct chlorination of trimellitic anhydride is non-regioselective. Introducing the third carbon via acylation onto the pre-chlorinated xylene scaffold guarantees the 3,6-dichloro pattern.

Protocol:

-

Setup: Flame-dried 1L 3-neck flask,

atmosphere. -

Reagents: Dissolve 2,5-dichloro-p-xylene (100 mmol) and ethyl oxalyl chloride (120 mmol) in dry DCM (300 mL).

-

Catalyst: Cool to 0°C. Add AlCl3 (150 mmol) portion-wise over 30 mins.

-

Reaction: Warm to RT and stir for 12h. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Quench with ice/HCl. Extract with DCM.[2] Wash with brine, dry over

. -

Yield: Expect ~85% of the keto-ester intermediate.[3]

Step 2: Oxidation to Tricarboxylic Acid

Reaction: Keto-ester

-

Mechanism: Harsh oxidation is required to convert both methyl groups and the acetyl group to carboxylic acids.

Protocol:

-

Hydrolysis: Reflux the intermediate in 10% NaOH (aq) for 4h to hydrolyze the ester.

-

Oxidation: Add KMnO4 (6 equivalents) slowly to the hot solution (80°C).

-

Critical Control: Addition must be slow to prevent thermal runaway.

-

-

Filtration: Filter hot to remove

. -

Isolation: Acidify filtrate with conc. HCl to pH 1.[2] The tricarboxylic acid will precipitate. Recrystallize from water.[2]

Step 3: Dehydration to Anhydride

Protocol:

-

Sublime the dry tricarboxylic acid at 200-220°C under high vacuum (0.5 mmHg).

-

Product: 3,6-Dichlorotrimellitic anhydride collects as white/off-white needles.

-

QC:

NMR (DMSO-

Phase II: Rhodamine Condensation

This step forms the xanthene core. The presence of chlorines on the phthalic ring sterically hinders the reaction, requiring forcing conditions.

Reaction Scheme

Detailed Protocol

-

Mixture: In a heavy-walled pressure tube, combine 3,6-Dichlorotrimellitic anhydride (10 mmol) and 3-Dimethylaminophenol (22 mmol).

-

Solvent/Catalyst: Add Methanesulfonic acid (30 mL).

-

Note: Traditional melt condensation (ZnCl2) often causes charring with chlorinated anhydrides. Methanesulfonic acid acts as both solvent and catalyst, improving yield.

-

-

Heating: Seal and heat to 140°C for 24–48 hours.

-

Monitoring: Aliquot into MeOH/Base. A strong pink/red fluorescence indicates product formation.

-

-

Quench: Pour the cooled reaction mixture into 300 mL ice water.

-

Precipitation: Neutralize carefully with NaOH to pH ~4-5. The zwitterionic dye precipitates. Filter and dry.[2][4]

Phase III: Isomer Separation (The Critical Step)

The reaction yields two regioisomers: 5-carboxy and 6-carboxy . For high-grade applications (like sequencing), these must be separated.

Separation Strategy: The 6-carboxy isomer is typically less soluble and more polar than the 5-carboxy isomer due to the proximity of the carboxyl to the xanthene plane.

| Parameter | 5-Carboxy Isomer | 6-Carboxy Isomer |

| Geometry | Carboxyl is meta to xanthene linkage | Carboxyl is para to xanthene linkage |

| Elution (RP-HPLC) | Elutes Later (More Hydrophobic) | Elutes Earlier (More Polar) |

| Abundance | Typically Minor (~40%) | Typically Major (~60%) |

Protocol (Flash Chromatography):

-

Stationary Phase: Silica Gel (C18 Reverse Phase is superior but expensive).

-

Eluent: MeOH : DCM : Acetic Acid (15 : 85 : 1).

-

Procedure:

-

Dissolve crude solid in minimum eluent.

-

Run column slowly. The 6-carboxy isomer (Target) usually elutes second on normal phase silica (due to acid interaction) or first on Reverse Phase.

-

Verification: Check fractions via analytical HPLC.

-

Protocol (Recrystallization - Scalable):

-

Dissolve mixture in boiling MeOH/Acetic Acid (9:1) .

-

Allow slow cooling. The 6-isomer often crystallizes preferentially.

-

Filter and wash with cold MeOH.

Phase IV: Activation (NHS Ester Synthesis)

To make the dye reactive for bioconjugation, convert the free carboxyl to an N-hydroxysuccinimide (NHS) ester.

-

Reagents: Dissolve pure 1,4-Dichloro-6-carboxy-TMR (1 mmol) in dry DMF (5 mL).

-

Activation: Add TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate, 1.2 mmol) and DIPEA (2 mmol).

-

Time: Stir at RT for 1 hour.

-

Precipitation: Add diethyl ether (50 mL). The NHS ester precipitates as a dark red solid.

-

Storage: Store under Argon at -20°C. Hydrolysis sensitive.

Quality Control & Characterization

Spectroscopic Data

-

Absorption Max (

): ~545 nm (MeOH). -

Emission Max (

): ~570 nm. -

Effect of Chlorination: The phenyl-ring chlorines (1,4-dichloro) induce a slight red-shift (~5-10 nm) compared to standard 6-TAMRA and significantly increase photostability by reducing oxidative degradation of the phenyl ring.

HPLC Purity Check

-

Column: C18 Analytical (4.6 x 150 mm).

-

Buffer A: 0.1% TFA in Water.

-

Buffer B: Acetonitrile.

-

Gradient: 20% B to 80% B over 20 mins.

-

Acceptance Criteria: >95% purity; single peak (no 5-isomer shoulder).

References

-

Kvach, M. V., et al. (2009). "Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes." Bioconjugate Chemistry, 20(8), 1673–1682. Link

-

Lavis, L. D., & Raines, R. T. (2008). "Bright Ideas for Chemical Biology." ACS Chemical Biology, 3(3), 142–155. Link

-

Applied Biosystems. (2001). "Synthesis of chlorinated fluorescein and rhodamine dyes." US Patent 6,316,610.[5] (Describes the "VIC/HEX" class of phenyl-chlorinated dyes).[5] Link

-

Mudd, G., et al. (2015). "A general synthetic route to isomerically pure functionalized rhodamine dyes." Methods and Applications in Fluorescence, 3, 045002. Link

Sources

- 1. CN116606271B - A kind of synthesis method of 3,6-dichlorotrimellitic anhydride - Google Patents [patents.google.com]

- 2. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]

- 3. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP2192198A1 - Novel combination of fluorescent dyes for the detection of nucleic acids - Google Patents [patents.google.com]

1,4-Dichloro-6-carboxytetramethylrhodamine: Structural & Functional Analysis

The following technical guide details the chemical structure, physicochemical properties, and applications of 1,4-Dichloro-6-carboxytetramethylrhodamine (often referred to as a chlorinated TAMRA derivative). This guide is designed for researchers in bioconjugation, fluorescence microscopy, and DNA sequencing.

Part 1: Executive Summary & Core Identity

1,4-Dichloro-6-carboxytetramethylrhodamine (CAS: 407581-83-3) is a specialized fluorophore derived from the tetramethylrhodamine (TAMRA) scaffold.[1] Unlike standard TAMRA, this derivative incorporates two chlorine atoms on the pendant phenyl ring (the "bottom" ring), specifically at positions that sterically hinder rotation around the xanthene-phenyl bond.

This structural modification confers superior photostability and pH independence compared to the parent molecule, making it a critical component in high-precision applications such as automated DNA sequencing (e.g., as a terminator dye) and robust oligonucleotide labeling.

Chemical Identity Table

| Feature | Specification |

| Chemical Name | 1,4-Dichloro-6-carboxytetramethylrhodamine |

| Common Abbreviations | 1,4-Dichloro-6-TAMRA, 4,7-Dichloro-TAMRA (based on fluorescein numbering) |

| CAS Number | 407581-83-3 |

| Molecular Formula | C₂₅H₂₀Cl₂N₂O₅ |

| Molecular Weight | ~499.34 g/mol |

| Appearance | Dark red/purple solid |

| Solubility | Soluble in DMSO, DMF; moderately soluble in aqueous buffers (pH > 6) |

Part 2: Chemical Structure & Topology

The molecule consists of a fluorescent xanthene core (tetramethylated nitrogens) and a substituted phenyl ring . The "1,4-dichloro" nomenclature typically refers to the positions on the phenyl ring relative to the dicarboxylic acid starting material, but structurally, the chlorines are located ortho to the xanthene attachment point (positions 2' and 6' on the phenyl ring relative to the bridge).

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity. The chlorines on the bottom ring lock the conformation, preventing the formation of the non-fluorescent lactone state and reducing quenching.

Mechanistic Impact of Chlorination

-

Steric Hindrance (The "Orthogonal" Effect): The bulky chlorine atoms at the 2' and 6' positions (ortho to the xanthene) force the phenyl ring to remain perpendicular to the xanthene plane. This prevents photoinduced electron transfer (PET) quenching and inhibits the formation of the colorless spirolactone form.

-

pKa Modulation: The electron-withdrawing chlorines lower the pKa of the carboxyl group and the xanthene system, ensuring the dye remains in its highly fluorescent zwitterionic or cationic form over a broader pH range (pH 4–9).

Part 3: Physicochemical Properties

The 1,4-dichloro modification results in a slight spectral shift compared to standard TAMRA, but significantly improves robustness.

| Property | Value / Behavior | Comparison to TAMRA |

| Excitation Max ( | 541 nm | Slightly blue-shifted (~2-5 nm) |

| Emission Max ( | 568 nm | Slightly blue-shifted |

| Extinction Coefficient ( | ~90,000 M⁻¹cm⁻¹ | Comparable |

| Quantum Yield ( | High (>0.8) | Higher than TAMRA in acidic/neutral buffers |

| Photostability | Excellent | Significantly more stable (less bleaching) |

| pH Stability | Stable pH 4–10 | TAMRA is sensitive < pH 6 |

Jablonski Diagram: Photophysics

Part 4: Synthesis & Conjugation Protocols

Synthesis Pathway

The dye is typically synthesized via the condensation of 3,6-dichloro-4-carboxyphthalic anhydride with 3-dimethylaminophenol .

-

Regiochemistry: The reaction produces a mixture of 5-carboxy and 6-carboxy isomers. These must be separated via HPLC or fractional crystallization. The 6-carboxy isomer is preferred for its steric accessibility in labeling.

Conjugation Protocol (NHS Ester)

For labeling amines (lysine residues, N-terminal amines, or amino-modified DNA):

-

Preparation: Dissolve 1 mg of 1,4-Dichloro-6-TAMRA-SE (Succinimidyl Ester) in 100 µL anhydrous DMSO.

-

Buffer: Prepare the target biomolecule in 0.1 M Sodium Bicarbonate (pH 8.3) . Avoid amine-containing buffers (Tris, Glycine).

-

Reaction: Add dye solution to the protein/DNA (10-20 molar excess for proteins, 5-10 for DNA).

-

Incubation: Incubate for 1 hour at room temperature in the dark.

-

Purification: Remove excess dye using a Sephadex G-25 column or dialysis against PBS.

Part 5: Applications

Automated DNA Sequencing

This dye is a core component of "BigDye" terminator chemistry.[2] The 1,4-dichloro derivatives (often paired with fluorescein donors) serve as energy transfer acceptors. Their narrow emission bandwidth and stability allow for clean separation of the four bases in capillary electrophoresis.

Oligonucleotide Probes (qPCR)

Used as a quencher or reporter in dual-labeled probes (e.g., TaqMan). Its stability withstands the thermal cycling of PCR better than standard fluorescein/rhodamine pairs.

Fluorescence Resonance Energy Transfer (FRET)

-

Role: Acceptor.

-

Donor Pair: FAM (Fluorescein), JOE, or VIC.

-

Förster Radius (

): ~50–60 Å (depending on the donor).

References

-

MedChemExpress. (2024). 1,4-Dichloro 6-carboxytetramethylrhodamine Product Data Sheet. Retrieved from

-

Cayman Chemical. (2023). 6-Carboxytetramethylrhodamine (6-TAMRA) Technical Information. Retrieved from

-

Rosenblum, B. B., et al. (1997).[3] "New dye-labeled terminators for improved DNA sequencing patterns."[3] Nucleic Acids Research, 25(19), 3925–3929. (Foundational work on dichlororhodamines for sequencing).

-

AAT Bioquest. (2024).[2] 6-dR110 [6-Carboxy-4,7-dichlororhodamine 110] Properties. Retrieved from

-

PubChem. (2024). 6-Carboxytetramethylrhodamine Compound Summary. Retrieved from

Sources

properties of rhodamine-class fluorescent dyes

Technical Whitepaper: Rhodamine-Class Fluorescents Sub-Title: Mechanistic Architecture, Photophysical Optimization, and Experimental Protocols for Advanced Bioimaging

Executive Summary

Despite the proliferation of synthetic fluorophores, rhodamine derivatives remain the cornerstone of small-molecule bioimaging. Their enduring dominance is not accidental but structural: the xanthene core offers a unique combination of high quantum yield, photostability, and a tunable "spirocyclization" mechanism that enables modern super-resolution techniques (STED, SMLM). This guide provides a technical deep-dive into the rhodamine family, moving from orbital mechanics to benchtop protocols, designed for researchers requiring high-fidelity labeling strategies.

Chemical Architecture & Photophysics

The fluorescence of rhodamine dyes arises from the xanthene tricyclic core. Unlike fluorescein, which is pH-sensitive near physiological levels (pKa ~6.4), rhodamines are generally pH-insensitive due to the substitution of oxygen with nitrogen atoms (amino groups) at the 3 and 6 positions.

The Spirocyclization Equilibrium (The "On-Off" Switch)

The most critical feature for modern imaging—particularly single-molecule localization microscopy (SMLM)—is the equilibrium between two isomeric forms:

-

Spiro-Lactone (OFF): A colorless, non-fluorescent, hydrophobic form. This state facilitates cell permeability.[1][2][3]

-

Zwitterion (ON): A highly fluorescent, colored, open form.

This equilibrium (

-

High

(Open favored): Bright, standard labeling (e.g., TMR, Rhodamine B). -

Low

(Closed favored): Cell-permeable, fluorogenic. The dye turns "ON" only when the equilibrium shifts upon binding to a target (e.g., SiR-actin, Janelia Fluor dyes).

Figure 1: The dynamic equilibrium between the non-fluorescent spiro-lactone and the fluorescent zwitterion. Modifications to the xanthene core (e.g., azetidine rings in Janelia Fluor dyes) tune this equilibrium.

The Rhodamine Family Tree: Comparative Analysis

Quantifiable photophysical properties are essential for panel design. The following table synthesizes data for standard and next-generation rhodamines.

Table 1: Photophysical Properties of Key Rhodamine Derivatives

| Dye Variant | Ex/Em Max (nm) | Extinction Coeff.[1][3] ( | Quantum Yield ( | Key Characteristic | Application |

| Rhodamine 6G | 530 / 550 | 116,000 | 0.95 (EtOH) | Extremely bright; high photostability. | Laser dye, flow cytometry standards.[1][4] |

| Rhodamine B | 545 / 567 | 106,000 | 0.30 - 0.70 | Temperature sensitive fluorescence. | Mitochondria, fluid dynamics. |

| TAMRA (TMR) | 555 / 580 | 90,000 | 0.30 - 0.60 | Standard FRET acceptor; robust. | Antibody conjugation, DNA sequencing. |

| Texas Red | 595 / 615 | 85,000 | ~0.90 | Red-shifted sulfonyl chloride derivative. | IHC, Flow Cytometry (distinct from FITC). |

| Janelia Fluor 549 | 549 / 571 | 101,000 | 0.88 | Azetidine-substituted; high brightness. | Live-cell STED, dSTORM, HaloTag.[1][3] |

| SiR (Silicon Rhodamine) | 652 / 674 | 100,000 | 0.39 | Far-red; Si-substituted xanthene core. | Live-cell Super-resolution (STED).[1][2][3][5] |

Note: Values for

Functionalization & Bioconjugation

To utilize rhodamines for specific targeting, they must be chemically modified with reactive handles. The most robust chemistry for protein labeling involves N-hydroxysuccinimide (NHS) esters .[6]

Mechanism of Action

NHS esters react with primary amines (

Figure 2: Workflow for NHS-ester mediated antibody conjugation.[6] The reaction requires a slightly basic, amine-free environment.

Advanced Applications: Super-Resolution & Sensing[1]

Mitochondrial Potential Sensing (Rhodamine 123)

Rhodamine 123 is cationic.[4] Per the Nernst equation, it accumulates in the mitochondrial matrix driven by the negative membrane potential (

STED Nanoscopy (Silicon Rhodamine - SiR)

Silicon Rhodamines (SiR) replace the bridging oxygen with a dimethylsilicon group. This induces a bathochromic (red) shift into the near-infrared window (~650-670 nm), reducing phototoxicity. Crucially, SiR dyes exist predominantly in the spiro-lactone form in solution (low background) but switch to the zwitterion form upon binding to a protein tag (HaloTag/SNAP-tag) or cytoskeleton (SiR-Tubulin/Actin). This "fluorogenic" property eliminates the need for washing steps in live-cell imaging. [5, 6]

Experimental Protocols

Protocol A: Mitochondrial Membrane Potential Assay (Rhodamine 123)

Objective: Quantify

Materials:

-

Rhodamine 123 (Stock: 5 mM in DMSO).

-

Live cell imaging buffer (e.g., HBSS with Ca/Mg/Glucose).

-

Positive Control: CCCP (uncoupler).

Step-by-Step:

-

Preparation: Dilute Rh123 stock into warm culture medium to a final concentration of 1–10 µM . Note: High concentrations (>20 µM) can quench fluorescence via stacking.

-

Loading: Aspirate media from cells grown on coverslips. Add Rh123 loading solution.

-

Incubation: Incubate for 30 minutes at 37°C .

-

Wash: Aspirate loading solution. Wash cells

with pre-warmed imaging buffer to remove extracellular dye. -

Imaging: Image immediately using FITC/GFP settings (Ex 488 nm / Em 525 nm).

-

Validation: Treat control wells with 50 µM CCCP for 10 mins. Loss of mitochondrial fluorescence confirms voltage dependence.

Protocol B: Antibody Conjugation with NHS-Rhodamine

Objective: Label a primary IgG antibody with TAMRA-NHS or Janelia Fluor 549-NHS.

Critical Parameters:

-

Buffer: 100 mM Sodium Bicarbonate (

), pH 8.3. NO TRIS or Glycine. -

Stoichiometry: 10-20 molar excess of dye to protein.

Step-by-Step:

-

Buffer Exchange: If antibody is in Tris or contains BSA/Azide, dialyze against PBS or use a desalting column (e.g., Zeba Spin) to exchange into Sodium Bicarbonate pH 8.3.

-

Dye Solubilization: Dissolve NHS-Rhodamine in anhydrous DMSO (freshly opened) to 10 mg/mL. Do not store NHS esters in water.

-

Reaction: Add dye solution to antibody solution dropwise while vortexing gently.

-

Target: 1 mg antibody (~6.6 nmol) + ~70-130 nmol dye.

-

-

Incubation: Incubate for 1 hour at Room Temperature in the dark with rotation.

-

Quenching (Optional): Add 100 mM Tris-HCl (pH 8.0) for 10 mins to scavenge unreacted NHS ester.

-

Purification: Apply reaction mixture to a Sephadex G-25 desalting column (or equivalent) equilibrated with PBS. Collect the first colored band (the heavy conjugate elutes first; free dye elutes later).

-

Quantification: Measure

(protein) and

References

-

Oregon Medical Laser Center (OMLC). Rhodamine 6G Absorption and Fluorescence Spectra. Available at: [Link]

-

Cold Spring Harbor Protocols. Labeling Mitochondria with Rhodamine 123. Available at: [Link]

-

Spirochrome. SiR-Tubulin Kit Technical Datasheet. Available at: [Link]

-

Grimm, J. B., et al. A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods (2015). Available at: [Link]

Sources

1,4-Dichloro-6-carboxytetramethylrhodamine: Technical Solubility & Application Guide

This guide serves as an authoritative technical resource on 1,4-Dichloro-6-carboxytetramethylrhodamine (often associated with the d-TAMRA class of dyes). It details solubility parameters, preparation protocols, and critical handling requirements for high-precision applications in genomic sequencing and proteomic labeling.

Core Chemical Identity & Mechanism

1,4-Dichloro-6-carboxytetramethylrhodamine (CAS: 407581-83-3) is a chlorinated derivative of the standard fluorophore 6-TAMRA. The addition of chlorine atoms to the xanthene core serves two critical mechanistic functions:

-

Spectral Tuning: It induces a bathochromic (red) shift and narrows the emission bandwidth compared to non-chlorinated TAMRA, reducing spectral crosstalk in multiplex assays (e.g., Sanger sequencing).

-

Photostability: The electron-withdrawing chlorine substituents stabilize the excited state, reducing photobleaching rates during high-intensity laser interrogation.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 1,4-Dichloro-6-carboxytetramethylrhodamine |

| Common Alias | d-TAMRA (isomer specific), 6-DCTMR |

| CAS Number | 407581-83-3 |

| Molecular Weight | ~499.34 g/mol (Free Acid) |

| Excitation / Emission | 540–546 nm / 568–575 nm |

| Appearance | Dark red to purple crystalline solid |

| Solubility Class | Lipophilic fluorophore; sparingly soluble in pure water |

Solubility Profile & Solvent Compatibility

The chlorination of the xanthene ring significantly increases the hydrophobicity of this molecule compared to standard TAMRA. Direct dissolution in aqueous buffers is not recommended and will lead to micro-precipitation and labeling artifacts.

Solvent Compatibility Table

| Solvent System | Solubility Limit | Suitability | Notes |

| Anhydrous DMSO | > 10 mg/mL | Excellent | Preferred for stock solutions. Hygroscopic; use fresh or stored over dessicant. |

| Anhydrous DMF | > 10 mg/mL | Excellent | Alternative to DMSO. Easier to remove by evaporation but prone to amine degradation if not fresh. |

| Methanol / Ethanol | ~ 5 mg/mL | Good | Suitable for spectroscopic measurements; avoid for protein labeling (denaturation risk). |

| PBS (pH 7.4) | < 0.1 mg/mL | Poor | Do not use for stock. Only use for final dilution (< 5% v/v organic cosolvent required). |

| Water (ddH₂O) | Insoluble | N/A | Requires pH adjustment (> pH 6.5) and organic co-solvent. |

Critical Preparation Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Create a master stock for long-term storage (-20°C).

-

Calculate Mass: For 1 mg of dye (MW ≈ 499.34 g/mol ), required volume for 10 mM is ~200 µL.

-

Solvent Choice: Use anhydrous DMSO (Spectroscopy grade).

-

Why: Water in DMSO causes hydrolysis of succinimidyl esters (if using the SE form) and promotes aggregation of the free acid.

-

-

Dissolution: Add DMSO to the vial. Vortex vigorously for 30 seconds.

-

Clarification: Centrifuge at 10,000 x g for 1 minute to ensure no undissolved particulate remains.

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C with desiccant.

Protocol B: Aqueous Dilution for Protein Labeling

Target: Conjugation reaction in aqueous buffer without precipitation.

-

Buffer Prep: Use PBS or Sodium Borate (pH 8.5).

-

Note: Higher pH (8.3–8.5) favors the deprotonation of the carboxylic acid, improving solubility, and enhances the reactivity of NHS-esters toward primary amines.

-

-

Dilution Factor: Never exceed 10% (v/v) organic solvent in the final protein mixture.

-

Stepwise Addition:

-

Dissolve protein in buffer first.

-

Add the dye stock (from Protocol A) slowly while vortexing the protein solution.

-

Reasoning: Rapid addition creates local regions of high organic concentration, precipitating the protein or causing the dye to crash out as "micelles" before it can conjugate.

-

Visualization of Workflows

Figure 1: Solubility & Usage Decision Tree

This logic flow ensures the correct solvent is selected based on the downstream application, preventing common experimental failures like hydrolysis or precipitation.

Caption: Decision tree for solvent selection. Direct aqueous dissolution is the primary failure mode.

Figure 2: Conjugation Reaction Mechanism

The following diagram illustrates the labeling pathway, highlighting the competition between the desired conjugation (Amide bond formation) and the competing hydrolysis reaction, which is accelerated by poor solubility or incorrect pH.

Caption: Kinetic competition between amine conjugation and hydrolysis. High local dye concentration favors hydrolysis.

Troubleshooting & FAQ

Issue: Dye precipitates upon addition to buffer.

-

Cause: The "1,4-dichloro" modification makes the core highly hydrophobic. Rapid addition to aqueous buffer causes aggregation.

-

Solution: Increase the organic co-solvent concentration (up to 10-15% DMSO if protein tolerates). Use a "step-down" dilution: Dilute stock 1:10 in 50% DMSO/Water, then add that to the bulk buffer.

Issue: Low Labeling Efficiency (DOL < 1.0).

-

Cause: Hydrolysis of the NHS ester before reaction.

-

Solution: Ensure the DMSO stock is anhydrous.[1][2] Check that the reaction buffer is free of primary amines (e.g., NO Tris buffer; use PBS or Borate).

Issue: Spectral Shift observed.

-

Cause: Aggregation (H-dimers) causes a blue-shift and quenching.

-

Solution: Add a chaotropic agent or surfactant (e.g., 0.1% Tween-20) to the buffer to disperse dye aggregates.

References

-

MedChemExpress . (2024). 1,4-Dichloro 6-carboxytetramethylrhodamine Product Datasheet. Retrieved from

-

AAT Bioquest . (2024). 5-dTMR [5-Carboxy-4,7-dichlorortetramethylrhodamine] Properties and Applications. Retrieved from [3]

-

PubChem . (2024). 6-Carboxytetramethylrhodamine Compound Summary. National Library of Medicine. Retrieved from

-

Biotium . (2024). TAMRA SE, 5 and 6 isomers - Protocol and Solubility. Retrieved from

Sources

Technical Monograph: 1,4-Dichloro-6-carboxytetramethylrhodamine

[1][2]

Executive Summary: The Molecular Weight Imperative

For precise stoichiometric calculations in bioconjugation and analytical quality control, the molecular weight (MW) of 1,4-Dichloro-6-carboxytetramethylrhodamine is the foundational constant.[1]

-

Molecular Weight (Average): 499.34 g/mol [2]

-

Exact Mass (Monoisotopic): 498.07 g/mol [1]

-

Molecular Formula: C₂₅H₂₀Cl₂N₂O₅[2]

Critical Note on Stoichiometry: Unlike standard Tetramethylrhodamine (TAMRA), the addition of two chlorine atoms significantly alters the molecular mass (+68.9 Da relative to TMR). Failure to account for this mass shift during the preparation of stock solutions will result in a 13.8% error in molar concentration , potentially leading to over-labeling of proteins (quenching) or under-labeling (poor signal).[1]

Chemical Identity & Structural Analysis[1][7][8]

To ensure scientific integrity, one must understand why the molecular weight is 499.34 g/mol . This value is derived from the core Tetramethylrhodamine (TMR) structure modified by dichlorination.

Structural Derivation

The nomenclature "1,4-dichloro" refers to the substitution pattern on the xanthene ring system (often corresponding to positions 4 and 7 in alternative fluorescein-based numbering schemes, or 4,5 in IUPAC xanthene numbering, depending on the specific vendor convention). These chlorines are added to the xanthene core to suppress pH sensitivity and improve photostability.

| Component | Formula Change | Mass Contribution (Da) |

| Parent TMR (6-isomer) | C₂₅H₂₂N₂O₅ | ~430.45 |

| Chlorination (Add 2 Cl) | + Cl₂ | + 70.90 |

| Substitution (Remove 2 H) | - H₂ | - 2.02 |

| Net Change | + Cl₂ - H₂ | + 68.88 |

| Total MW | C₂₅H₂₀Cl₂N₂O₅ | 499.34 |

Isomeric Specificity (6-Isomer)

The "6-carboxy" designation indicates the carboxylic acid is in the para position relative to the xanthene linkage on the pendant phenyl ring.[1] This is crucial for purification; mixed isomers (5- and 6-) cause peak broadening in HPLC.[1][6] This guide assumes the use of the pure 6-isomer (CAS 407581-83-3).[1]

Spectral Properties & Application Logic

The chlorination of the TMR core does not just add weight; it alters the electron density of the fluorophore, resulting in a bathochromic (red) shift and increased resistance to photobleaching compared to standard TAMRA.

-

Extinction Coefficient (ε): ~90,000 M⁻¹cm⁻¹ (Solvent dependent, typically MeOH or DMSO)[1][6]

-

Quantum Yield: High (typically >0.3, enhanced by chlorination preventing electron transfer quenching).

Diagram 1: Chemical Property Logic

Caption: Structural modification logic showing how chlorination transforms standard TMR into the 1,4-Dichloro derivative, altering both mass and spectral properties.

Bioconjugation Protocol: Antibody Labeling

This protocol assumes the use of the free acid form of 1,4-Dichloro-6-carboxytetramethylrhodamine.[1] If you possess the NHS-ester (Succinimidyl Ester), skip the activation step (Step 2).[1]

Objective: Label a monoclonal antibody (IgG) targeting a Degree of Labeling (DOL) of 3-5 dyes per protein.[1]

Reagents Required[2][12][13]

-

Fluorophore: 1,4-Dichloro-6-carboxytetramethylrhodamine (MW 499.34).[1]

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Buffer: 1X PBS (pH 7.4) and Sodium Bicarbonate (1M, pH 8.5).

Step-by-Step Methodology

Step 1: Stock Solution Preparation (The Critical Calculation)[1]

-

Goal: Prepare a 10 mM stock solution.

-

Calculation: To prepare 100 µL of stock:

-

Action: Dissolve 0.5 mg of dye in 100 µL of anhydrous DMSO. Vortex until fully dissolved. Do not use water; hydrolysis will occur.

Step 2: In-Situ Activation (If using Free Acid)[1]

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the dye solution.

-

Incubate at room temperature for 15 minutes in the dark.

-

Note: This converts the carboxyl group to a reactive NHS-ester.[1]

Step 3: Conjugation Reaction

-

Buffer Exchange: Ensure antibody is in a non-amine buffer (PBS is acceptable, but Tris is forbidden). Adjust pH to 8.3–8.5 using 1M Sodium Bicarbonate (10% v/v).

-

Molar Ratio: Target a 15:1 Dye-to-Protein molar excess.

-

IgG MW ≈ 150,000 g/mol .

-

For 1 mg IgG (6.67 nmol), use ~100 nmol of dye.

-

Volume of 10 mM dye stock =

.[1]

-

-

Mixing: Slowly add the activated dye to the protein solution while gently vortexing.

-

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

Step 4: Purification

-

Use a Desalting Column (e.g., PD-10 or Zeba Spin, 7K MWCO) equilibrated with PBS.

-

Collect the colored protein band (the first band to elute). Unreacted dye will remain in the column.

Diagram 2: Bioconjugation Workflow

Caption: Step-by-step workflow for activating and coupling 1,4-dichloro-6-TAMRA to an antibody.

Quality Control & Validation

Trustworthiness in data comes from self-validating systems.[1] You must verify the conjugate.

Determining Degree of Labeling (DOL)

Use UV-Vis spectroscopy.[1] Measure absorbance at 280 nm (

- : 90,000 M⁻¹cm⁻¹[1]

- : 210,000 M⁻¹cm⁻¹ (for IgG)[1]

-

CF (Correction Factor): ~0.2 (Absorbance of the dye at 280 nm relative to 541 nm). Note: Chlorinated rhodamines often have higher CF values than standard TMR; verify experimentally if precision is critical.

Mass Spectrometry (Identity Confirmation)

To confirm the identity of the starting material (the dye itself) before conjugation:[1]

-

Technique: LC-MS (ESI).[1]

-

Expected Signal:

-

Positive Mode (M+H)⁺: 499.34 + 1.01 = 500.35 m/z

-

Isotope Pattern: Due to two Chlorine atoms, expect a distinct isotopic envelope (M, M+2, M+4) with relative intensities of roughly 9:6:1. This is a definitive fingerprint for dichloro-rhodamine.

-

References

Sources

- 1. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dichloro 6-carboxytetramethylrhodamine | CymitQuimica [cymitquimica.com]

- 3. 407581-83-3|2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | USBioPro [usbiopro.com]

Methodological & Application

Application Note: High-Fidelity Flow Cytometry with 1,4-Dichloro-6-carboxytetramethylrhodamine

This guide details the application of 1,4-Dichloro-6-carboxytetramethylrhodamine (often abbreviated as dTAMRA or 1,4-dichloro-TAMRA ) in flow cytometry. Unlike standard tetramethylrhodamine (TAMRA), this chlorinated analog offers distinct physicochemical properties—enhanced photostability and reduced pH sensitivity—making it a critical fluorophore for high-fidelity immunophenotyping and quantitative fluorescence assays.

Part 1: Technical Introduction & Mechanism

The Molecule: Why Chlorination Matters

Standard 5(6)-carboxytetramethylrhodamine (TAMRA) is a workhorse fluorophore, but it suffers from pH sensitivity and moderate photobleaching. 1,4-Dichloro-6-carboxytetramethylrhodamine (CAS: 407581-83-3) introduces chlorine substituents to the xanthene ring system.

-

pKa Shift: The electron-withdrawing chlorine atoms lower the pKa of the phenolic/amino groups, ensuring the dye remains in its highly fluorescent, zwitterionic state across a broader pH range (pH 4–9). This is critical for intracellular staining where lysosomal pH can quench standard rhodamines.

-

Photostability: The substituents sterically hinder the rotation of the phenyl ring and reduce oxidative degradation, significantly increasing the dye's half-life under laser interrogation (532 nm or 561 nm).

-

Spectral Profile:

-

Excitation Max: 541 nm (Optimally excited by 532 nm Green or 561 nm Yellow-Green lasers).

-

Emission Max: 568 nm (Detect in the PE or RFP channel).

-

Core Applications

-

Direct Antibody Conjugation: For creating stable, direct conjugates of primary antibodies, eliminating secondary antibody background.

-

Intracellular Flow Cytometry: Its pH independence makes it superior to Fluorescein (FITC) or standard TAMRA for acidic compartments (endosomes/lysosomes).

-

FRET Acceptor: Acts as an efficient acceptor for GFP or FITC in FRET assays due to high extinction coefficient and spectral overlap.

Part 2: Experimental Protocols

Protocol A: Conjugation of 1,4-Dichloro-6-TAMRA to Antibodies

Target Audience: Researchers custom-labeling antibodies for multicolor panels.

Prerequisites:

-

Fluorophore: 1,4-Dichloro-6-carboxytetramethylrhodamine (activate as NHS Ester before use or purchase pre-activated SE form).

-

Antibody: Purified IgG (free of BSA, gelatin, or amine-containing buffers like Tris).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (pH 8.3).

Step-by-Step Methodology:

-

Antibody Preparation:

-

Buffer exchange the antibody into 0.1 M Sodium Bicarbonate (pH 8.3) using a Zeba™ Spin Desalting Column (7K MWCO).

-

Adjust concentration to 1–2 mg/mL. Why? High concentration favors intermolecular conjugation over hydrolysis.

-

-

Dye Activation (If using free acid):

-

Dissolve 1 mg of 1,4-Dichloro-6-TAMRA in 100 µL anhydrous DMSO.

-

Add 1.2 equivalents of TSTU and 2 equivalents of DIPEA. Incubate for 30 mins at RT to generate the Succinimidyl Ester (SE) in situ.

-

Note: If using commercial 1,4-Dichloro-6-TAMRA-SE , dissolve directly in DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add the Dye-NHS ester to the antibody solution at a molar ratio of 10:1 to 15:1 (Dye:Protein).

-

Scientific Logic: A ratio of 10–15:1 typically yields a Degree of Labeling (DOL) of 2–4 dyes per antibody. Higher ratios risk quenching (H-dimer formation) and precipitation.

-

Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

-

-

Purification (Critical Step):

-

Remove unreacted dye using a Sephadex G-25 column or 10K MWCO dialysis cassette against PBS (pH 7.2).

-

Validation: Unreacted dye causes high background and "sticky" non-specific binding in cytometry. Continue dialysis until the dialysate is clear.

-

-

Quantification:

-

Measure Absorbance at 280 nm (

) and 541 nm ( -

Calculate DOL:

-

Target: DOL 2.5 – 4.5.

-

Protocol B: Flow Cytometry Staining & Compensation

Target Audience: Users running the labeled antibody on a cytometer.

Configuration:

-

Laser: 532 nm (Green) or 561 nm (Yellow-Green). Sub-optimal: 488 nm (Blue) – excites ~40% efficiency.

-

Filter: 582/15 nm or 585/42 nm (Standard PE channel).

Workflow:

-

Cell Prep: Harvest

cells; wash with FACS Buffer (PBS + 1% BSA + 0.1% NaN3). -

Block: Incubate with Fc-Block (anti-CD16/32) for 10 mins on ice.

-

Stain: Add titrated 1,4-Dichloro-6-TAMRA-Antibody (typically 0.1–0.5 µg per test). Incubate 30 mins at 4°C in dark.

-

Wash: Wash 2x with 2 mL FACS Buffer (300 x g, 5 mins).

-

Acquisition:

-

Set voltage on PE/Yellow channel.

-

Compensation: 1,4-Dichloro-6-TAMRA has significant spillover into the PE-Texas Red (610/20) or PE-Cy5 (670/14) channels. Run single-color controls to calculate the compensation matrix.

-

Part 3: Visualization & Data Structure

Spectral Properties Table

| Property | Value | Notes |

| Excitation Max | 541 nm | Best with 532/561 nm lasers. |

| Emission Max | 568 nm | Detect in PE or RFP filter sets. |

| Extinction Coeff. | ~90,000 M⁻¹cm⁻¹ | High brightness. |

| Quantum Yield | ~0.70 | High efficiency (solvent dependent). |

| Solubility | DMSO, DMF | Hydrophobic; requires organic solvent for stock. |

| pKa | < 3.0 | Fluorescence is pH independent in physiological range. |

Logic Diagram: Conjugation & QC Workflow

Figure 1: Decision tree for the conjugation and quality control of 1,4-Dichloro-6-TAMRA antibodies.

Part 4: Troubleshooting & Expert Insights

Common Failure Modes

-

Low Signal:

-

Cause: Hydrolysis of the NHS ester prior to addition.

-

Fix: Use anhydrous DMSO and prepare the dye stock immediately before use. Do not store diluted dye.

-

-

Precipitation:

-

Cause: Over-labeling (DOL > 6) makes the antibody hydrophobic.

-

Fix: Reduce molar ratio to 10:1.

-

-

High Background:

-

Cause: Free dye sticking to cells.

-

Fix: Ensure rigorous desalting (Step 4). Use a 0.2 µm syringe filter on the final conjugate if aggregates form.

-

Compensation Matrix Alert

When using 1,4-Dichloro-6-TAMRA in a panel with PE-Cy5 or 7-AAD , be aware of spillover.

-

Primary Detector: 585/42 (Yellow/Orange).

-

Spillover: ~15-20% into the 610/20 channel.

-

Action: Always use single-stained beads (UltraComp eBeads™) labeled with the exact 1,4-Dichloro-6-TAMRA conjugate to set accurate compensation. Do not use generic PE beads.

References

-

PubChem. (2025). 1,4-Dichloro-6-carboxytetramethylrhodamine (Compound Summary).[1][2][3][4][5][6][7][8] National Library of Medicine. Available at: [Link]

-

Kvach, M. V., et al. (2009). "Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes." Bioconjugate Chemistry, 20(8), 1673–1682. (Provides synthesis context for carboxytetramethylrhodamine derivatives). Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. 1,4-Dichloro 6-carboxytetramethylrhodamine | CymitQuimica [cymitquimica.com]

Application Note: 1,4-Dichloro-6-carboxytetramethylrhodamine for High-Fidelity Immunofluorescence

[1]

Introduction & Technical Overview

1,4-Dichloro-6-carboxytetramethylrhodamine is a high-performance xanthene-based fluorophore.[1] While standard Tetramethylrhodamine (TAMRA) has been a workhorse in microscopy, it suffers from pH sensitivity and moderate photobleaching.[1] The introduction of chlorine atoms (typically at the 4,7-positions of the xanthene core, often numbered 1,4 in specific nomenclature variants depending on the ring priority) significantly alters the dye's electronic properties.[1]

Key Advantages:

-

Enhanced Photostability: The electron-withdrawing chlorine substituents stabilize the excited state, reducing the rate of photobleaching compared to non-chlorinated TAMRA or TRITC.[1]

-

pH Insensitivity: Chlorinated rhodamines typically exhibit a lower pKa, maintaining high fluorescence intensity even in acidic environments (e.g., endosomes or lysosomes).[1]

-

Spectral Profile:

Comparison of Orange-Red Fluorophores[1]

| Fluorophore | Ex (nm) | Em (nm) | Relative Brightness | Photostability | Notes |

| 1,4-Dichloro-6-TAMRA | 541 | 568 | High | High | Acid-resistant; ideal for long-term imaging. |

| TRITC | 550 | 570 | Medium | Low | Rapid photobleaching; pH sensitive.[1] |

| Cy3 | 550 | 570 | High | Medium | Good brightness; susceptible to solvent quenching.[1] |

| Alexa Fluor 546 | 556 | 573 | High | High | Standard benchmark; proprietary structure.[1] |

Mechanism of Action & Bioconjugation[1][3]

For immunofluorescence, this dye is rarely used as a free acid.[1] It is typically conjugated to a secondary antibody (e.g., Goat anti-Mouse IgG) via an NHS-ester (reacting with primary amines on Lysine residues) or a Maleimide (reacting with reduced cysteines).[1]

Bioconjugation Workflow (Simplified)

If you are starting with the reactive dye (NHS-ester form) and an unlabeled antibody:

-

Activation: The NHS-ester group on the dye attacks the nucleophilic

-amine of lysine on the antibody.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Bond Formation: A stable amide bond is formed, releasing N-hydroxysuccinimide.[1]

-

Purification: Unreacted dye must be removed via size-exclusion chromatography (Sephadex G-25) to prevent high background.[1]

Detailed Immunofluorescence Protocol

Scope: This protocol describes the staining of adherent mammalian cells using a primary antibody and a secondary antibody conjugated to 1,4-Dichloro-6-carboxytetramethylrhodamine.[1]

Reagents Required[1][4][5]

-

Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).[1]

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.[1]

-

Blocking Buffer: 5% Normal Serum (from the host species of the secondary antibody) + 0.3% Triton X-100 in PBS.[1]

-

Wash Buffer: 1x PBS.[1]

-

Mounting Media: Antifade mounting medium (with or without DAPI).[1]

-

Secondary Antibody: 1,4-Dichloro-6-TAMRA conjugated IgG (Conc. 1-5 µg/mL).[1]

Step-by-Step Methodology

Phase 1: Cell Preparation & Fixation

Rationale: Proper fixation preserves antigenicity while immobilizing cellular structures.[1]

-

Seed Cells: Grow cells on sterile glass coverslips to 60-80% confluency.

-

Wash: Aspirate media and gently wash cells 2x with warm PBS.[1]

-

Fixation: Add 4% PFA for 15 minutes at Room Temperature (RT).

-

Critical: Do not over-fix (>20 mins), as this can mask epitopes.[1]

-

-

Wash: Aspirate PFA and wash 3x with PBS (5 mins each).

Phase 2: Permeabilization & Blocking

Rationale: Triton X-100 creates pores in the membrane to allow antibody entry.[1] Blocking prevents non-specific binding of the hydrophobic rhodamine dye.[1]

-

Permeabilize: Incubate cells in 0.1% Triton X-100 in PBS for 10 minutes at RT.

-

Wash: Wash 3x with PBS.

-

Block: Incubate in Blocking Buffer (5% Normal Serum) for 60 minutes at RT.

-

Tip: If using a Goat anti-Mouse secondary, use Goat Serum for blocking.[1]

-

Phase 3: Immunostaining

Rationale: Sequential incubation ensures specific target recognition.[1] The chlorinated TAMRA derivative provides the fluorescent signal.[1]

-

Primary Antibody: Dilute primary antibody in Blocking Buffer (typically 1:100 to 1:1000).[1]

-

Incubation: Apply to cells and incubate Overnight at 4°C (recommended for high signal-to-noise) or 1-2 hours at RT.

-

Wash: Wash 3x with PBS (5-10 mins each) with gentle agitation.

-

Secondary Antibody: Dilute 1,4-Dichloro-6-TAMRA secondary antibody to 1-5 µg/mL (approx 1:500) in Blocking Buffer.

-

Incubation: Incubate for 1 hour at RT in the dark.

-

Wash: Wash 3x with PBS (10 mins each).

Phase 4: Mounting & Imaging[1]

-

Counterstain (Optional): Incubate with DAPI (1 µg/mL) for 5 mins, then wash.[1]

-

Mount: Invert coverslips onto glass slides with a drop of Antifade Mounting Medium.[1] Cure overnight if using hardening media.[1]

-

Imaging: Use a fluorescence microscope with a TRITC/Cy3 filter set or a 543 nm laser (Confocal).[1]

Visual Workflows

Experimental Workflow Diagram

Caption: Step-by-step Immunofluorescence workflow using 1,4-Dichloro-6-TAMRA.

Fluorescence Resonance Energy Transfer (FRET) Feasibility

This dye is an excellent Acceptor for GFP or FITC in FRET experiments due to the spectral overlap between GFP emission (509 nm) and 1,4-Dichloro-6-TAMRA excitation (541 nm).[1]

Caption: FRET mechanism utilizing 1,4-Dichloro-6-TAMRA as an acceptor for GFP.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background | Unbound dye/antibody | Increase washing steps (3x 10 mins).[1] Ensure blocking serum matches secondary host.[1] |

| Weak Signal | Photobleaching | Use antifade mountant.[1] Confirm "Dichloro" variant is used (more stable than standard TAMRA). |

| Punctate Staining | Dye Aggregation | Spin down secondary antibody stock (10,000g, 5 min) before use to remove aggregates.[1] |